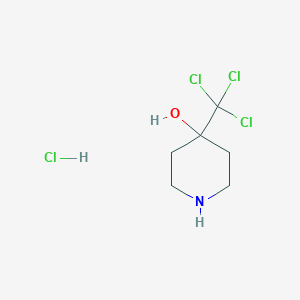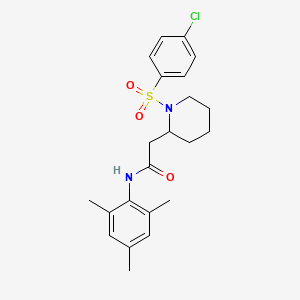
4,5-Diethylfuran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Diethylfuran-2-carboxylic acid is a chemical compound with the molecular formula C9H12O3 and a molecular weight of 168.19 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for 4,5-Diethylfuran-2-carboxylic acid is 4,5-diethyl-2-furoic acid . The InChI code is 1S/C9H12O3/c1-3-6-5-8(9(10)11)12-7(6)4-2/h5H,3-4H2,1-2H3,(H,10,11) .Physical And Chemical Properties Analysis
4,5-Diethylfuran-2-carboxylic acid is a powder at room temperature . It has a melting point of 92-93°C . The compound is likely to be soluble in organic solvents such as ethanol, toluene, and diethyl ether .Applications De Recherche Scientifique
Biomass Conversion and Biobased Building Blocks Research by Jia et al. (2019) showcases the enzymatic synthesis of furan carboxylic acids, like 5-formyl-2-furancarboxylic acid (FFCA) and 2,5-furandicarboxylic acid (FDCA), from 5-hydroxymethylfurfural (HMF), emphasizing their promise as biobased building blocks in the pharmaceutical and polymer industries. This study highlights the potential of using furan derivatives for sustainable chemical synthesis, leveraging enzyme cascades for controlled transformation processes with high yields over 95% (Jia et al., 2019).
Catalytic Conversion to High-Value Chemicals Casanova, Iborra, and Corma (2009) demonstrate the aerobic oxidation of HMF into FDCA using gold nanoparticle catalysts, achieving a 99 mol% yield. This process outlines a method for converting biomass into high-value chemicals under mild conditions, which is pertinent to the utilization of furan derivatives in chemical synthesis and industrial applications (Casanova, Iborra, & Corma, 2009).
Advancements in Biocatalysis The work of Wang, Gong, and He (2020) introduces an improved biosynthesis method for furan-based carboxylic acids, including 5-hydroxymethyl-2-furancarboxylic acid and furoic acid, using recombinant Escherichia coli. This represents a significant advancement in the biocatalytic conversion of furans, offering high yields and showcasing the potential for industrial applications of such derivatives (Wang, Gong, & He, 2020).
Green Chemistry and Sustainable Synthesis The synthesis and utilization of furan derivatives also align with the principles of green chemistry, as indicated by the enzyme-catalyzed oxidation of HMF to FDCA. This method provides an environmentally friendly route to synthesize furan dicarboxylic acid, a key biobased platform chemical for polymer production, highlighting the role of furan derivatives in developing sustainable materials (Dijkman, Groothuis, & Fraaije, 2014).
Safety and Hazards
The safety information for 4,5-Diethylfuran-2-carboxylic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Mécanisme D'action
The mode of action of these compounds often involves interaction with biological targets, leading to changes in cellular processes. The specific targets and modes of action can vary widely depending on the specific furan derivative and its chemical structure .
The biochemical pathways affected by these compounds can also be diverse, and can include various signaling pathways, metabolic pathways, and more . The specific pathways affected would depend on the compound’s targets and mode of action.
Propriétés
IUPAC Name |
4,5-diethylfuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-3-6-5-8(9(10)11)12-7(6)4-2/h5H,3-4H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBZHQQEXRAJNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(OC(=C1)C(=O)O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84521-65-3 |
Source


|
| Record name | 4,5-diethylfuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

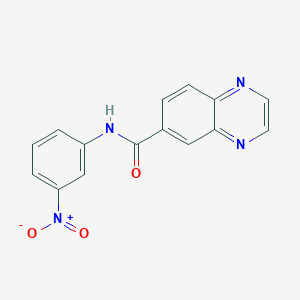

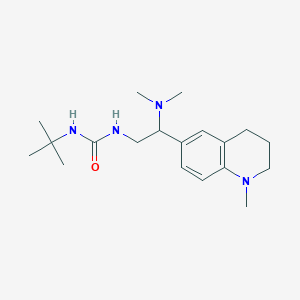

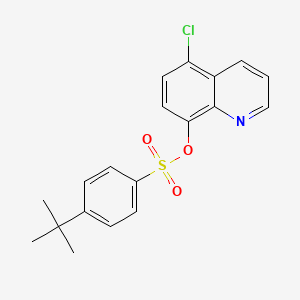
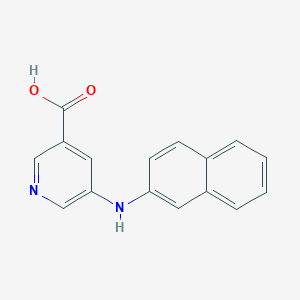
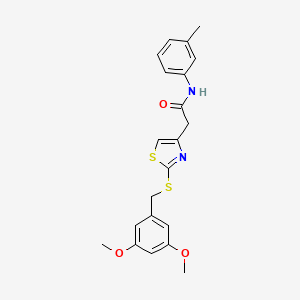

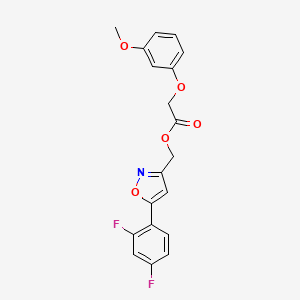
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide](/img/structure/B2935420.png)


